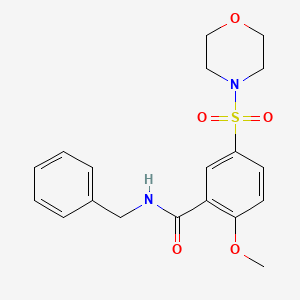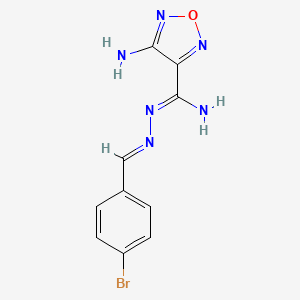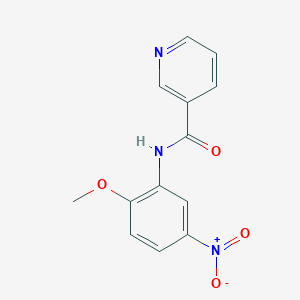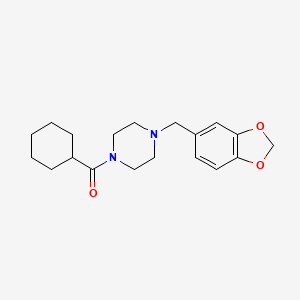![molecular formula C17H14ClN3S2 B5698484 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea](/img/structure/B5698484.png)
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea, also known as CTPT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the 1970s and has since been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea is not fully understood. However, it has been suggested that N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea may inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea has also been shown to inhibit the activity of certain enzymes involved in DNA replication, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea inhibits the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. Additionally, N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one limitation of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea is its low solubility in water, which may affect its efficacy in certain applications.
Direcciones Futuras
There are several future directions for the study of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea. One potential area of research is the development of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea-based therapies for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea involves the reaction of 2-chlorobenzyl isothiocyanate with 2-aminothiazole in the presence of a base such as sodium hydroxide. This reaction results in the formation of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea as a white crystalline solid with a melting point of 170-172°C.
Aplicaciones Científicas De Investigación
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea has been extensively studied for its potential therapeutic applications in various fields of science. It has been shown to exhibit antifungal, antibacterial, and antitumor activity in vitro. Additionally, N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea has been found to inhibit the growth of cancer cells in vivo and has been studied for its potential use in cancer therapy.
Propiedades
IUPAC Name |
1-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3S2/c18-15-9-5-4-6-12(15)10-14-11-19-17(23-14)21-16(22)20-13-7-2-1-3-8-13/h1-9,11H,10H2,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYRWKIYEZXBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=NC=C(S2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-phenylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)

![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)
![2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)

![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)



![2-(2-fluorophenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B5698478.png)

